molecular formula C23H23N5O3 B2908499 2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethoxyphenyl)acetamide CAS No. 895022-96-5

2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2908499
CAS No.: 895022-96-5
M. Wt: 417.469
InChI Key: VRVIOCBQAQYYTO-UHFFFAOYSA-N
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Description

2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethoxyphenyl)acetamide is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The structure of this compound features a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system containing nitrogen atoms.

Preparation Methods

The synthesis of 2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethoxyphenyl)acetamide involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may employ ultrasonic-assisted synthesis to enhance the yield and purity of the compound .

Chemical Reactions Analysis

2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethoxyphenyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It has been studied for its potential as a CDK2 inhibitor, which makes it a promising candidate for cancer treatment . Additionally, its antimicrobial and antiviral properties have been explored, making it useful in the development of new therapeutic agents . In the industrial sector, this compound can be used in the synthesis of other biologically active molecules.

Mechanism of Action

The mechanism of action of 2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. As a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells . The compound’s antimicrobial and antiviral activities are attributed to its ability to interfere with essential biological processes in pathogens.

Comparison with Similar Compounds

Similar compounds to 2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethoxyphenyl)acetamide include other pyrazolopyrimidine derivatives. These compounds share the pyrazolo[3,4-d]pyrimidine core but differ in their substituents, which can significantly impact their biological activities . For example, pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have shown potent CDK2 inhibitory activity and cytotoxic effects against various cancer cell lines . The uniqueness of this compound lies in its specific substituents, which contribute to its distinct biological properties.

Properties

IUPAC Name

2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3/c1-4-31-18-10-8-17(9-11-18)26-21(29)13-27-14-24-22-19(23(27)30)12-25-28(22)20-7-5-6-15(2)16(20)3/h5-12,14H,4,13H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVIOCBQAQYYTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC(=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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